CID 156588591 is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. The compound is classified under the broader category of organic compounds, specifically within the realm of pharmaceuticals and chemical research. Its molecular formula is C19H18N5OS, which indicates a complex structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
CID 156588591 can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. The compound's classification also extends to its potential therapeutic uses, which are being explored in medicinal chemistry.
The synthesis of CID 156588591 typically involves several key steps:
The molecular structure of CID 156588591 can be represented by its molecular formula C19H18N5OS.
CCC1=C(C(=NC(=C1C#N)S[C](C2=CC=CC=C2)C(=O)N)N(C)C)C#N
.This structural data indicates that CID 156588591 features multiple functional groups and heteroatoms that contribute to its reactivity and potential biological activity.
CID 156588591 undergoes several types of chemical reactions:
Understanding these reactions is crucial for manipulating CID 156588591 in synthetic applications.
The mechanism of action for CID 156588591 involves its interaction with specific biological targets at the molecular level. This compound may bind to proteins or enzymes, thereby modulating their activity. Such interactions can influence various cellular processes including:
These mechanisms are essential for understanding how CID 156588591 may exert therapeutic effects or influence biological systems.
CID 156588591 has several scientific uses across various fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3